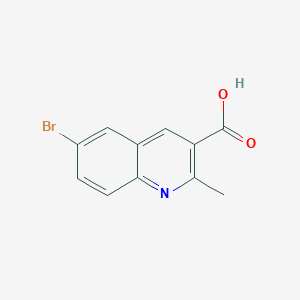

6-Bromo-2-methylquinoline-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-6-9(11(14)15)5-7-4-8(12)2-3-10(7)13-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMQBGSBJLFVKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=C(C=CC2=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589128 | |

| Record name | 6-Bromo-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92513-39-8 | |

| Record name | 6-Bromo-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-2-methylquinoline-3-carboxylic acid: Synthesis, Properties, and Applications

Introduction

6-Bromo-2-methylquinoline-3-carboxylic acid is a heterocyclic compound built upon the quinoline scaffold. This bicyclic aromatic structure is a prominent "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of a bromine atom at the 6-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position provides a versatile platform for synthetic elaboration and the exploration of structure-activity relationships (SAR). The bromine atom serves as a key handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments. The carboxylic acid group offers a site for esterification or amidation, while the methyl group influences the electronic properties and steric profile of the molecule. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and potential applications of this compound, tailored for researchers and professionals in drug discovery and development.

Physicochemical and Structural Properties

The core identity of this compound is defined by its chemical structure and associated physical properties. These parameters are critical for its handling, characterization, and application in synthetic and biological contexts.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1] |

| Synonym(s) | 3-Quinolinecarboxylic acid, 6-bromo-2-methyl- | [1] |

| CAS Number | 92513-39-8 | [1] |

| Molecular Formula | C₁₁H₈BrNO₂ | [1] |

| Molecular Weight | 266.09 g/mol | [1] |

| Appearance | Solid (predicted) | [2] |

| SMILES String | O=C(O)c1c(C)nc2cc(Br)ccc12 | |

| InChI Key | (Generated from structure) |

Synthesis and Reactivity

The construction of the quinoline core is a cornerstone of heterocyclic chemistry. The Gould-Jacobs reaction provides a reliable and adaptable method for synthesizing 4-hydroxyquinoline derivatives, which can be further modified to yield the target compound.[3][4]

Synthetic Pathway: A Modified Gould-Jacobs Approach

A plausible and efficient synthesis of this compound begins with the condensation of 4-bromoaniline with an appropriate β-ketoester, such as ethyl 2-methylacetoacetate. This is followed by a thermal cyclization to form the quinoline ring system.

Experimental Protocol: Synthesis of a Key Intermediate

This protocol outlines the synthesis of Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate, a key precursor, based on the principles of the Gould-Jacobs reaction.[5][6]

Materials:

-

4-Bromoaniline

-

Ethyl 2-methylacetoacetate

-

Dowtherm A (or another high-boiling solvent)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Condensation: In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq). Add a catalytic amount of a weak acid (e.g., acetic acid). Heat the mixture to reflux in a suitable solvent like toluene with a Dean-Stark apparatus to remove water. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed. Upon completion, remove the solvent under reduced pressure to yield the crude enamine intermediate.

-

Thermal Cyclization: Caution: This step requires high temperatures and should be performed in a well-ventilated fume hood with appropriate safety precautions. Add the crude enamine intermediate to a flask containing a high-boiling solvent such as Dowtherm A, pre-heated to approximately 250 °C. Maintain this temperature for a short period (e.g., 5-15 minutes). The high temperature facilitates the intramolecular cyclization.[6]

-

Isolation: Allow the reaction mixture to cool to below 100 °C. Carefully add hexane or petroleum ether to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold hexane to remove the high-boiling solvent. The resulting solid is the ethyl ester intermediate.

-

Saponification (Hydrolysis): Suspend the crude ethyl ester in a mixture of ethanol and aqueous sodium hydroxide solution. Heat the mixture to reflux until TLC analysis indicates the complete consumption of the ester.

-

Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated HCl until the pH is acidic. The carboxylic acid product will precipitate out of solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Reactivity Profile

The functional groups of this compound offer multiple avenues for further chemical modification, making it a valuable building block for creating libraries of analogs.

-

Carboxylic Acid: This group can readily undergo Fischer esterification with various alcohols or be converted to an acid chloride followed by reaction with amines to form a diverse range of amides.

-

Bromo Group: The C-Br bond at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. This allows for the introduction of aryl, heteroaryl, or vinyl groups, significantly expanding molecular diversity.[7]

Spectral Analysis and Characterization

Confirmation of the structure and purity of this compound relies on a combination of spectroscopic techniques. While specific experimental data is not widely published, the expected spectral characteristics can be reliably predicted based on its structure and data from closely related analogs.[8]

| Technique | Predicted Observations |

| ¹H NMR (DMSO-d₆) | ~13.0 ppm (s, 1H): Broad singlet for the carboxylic acid proton. ~8.5-7.8 ppm (m, 4H): Signals corresponding to the four protons on the quinoline ring system. The proton at position 5 will likely be a doublet, and the one at position 4 a singlet. ~2.7 ppm (s, 3H): A singlet for the methyl group at the 2-position. |

| ¹³C NMR (DMSO-d₆) | ~168 ppm: Carbonyl carbon of the carboxylic acid. ~155-120 ppm: Aromatic and heterocyclic carbons of the quinoline ring. The carbon bearing the bromine atom would be in this region. ~23 ppm: Methyl group carbon. |

| Mass Spec. (ESI+) | m/z ~266/268 [M+H]⁺: A characteristic pair of peaks of approximately equal intensity due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br). |

| Infrared (IR) | ~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid. ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic quinoline ring. |

Applications and Biological Significance

The quinoline scaffold is a cornerstone of medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[9][10] this compound serves as a key starting material for the synthesis of novel compounds with therapeutic potential.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound ethyl ester AldrichCPR 948289-14-3 [sigmaaldrich.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Gould-Jacobs Reaction [drugfuture.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 8. 6-Bromoquinoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

An In-depth Technical Guide to 6-Bromo-2-methylquinoline-3-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-methylquinoline-3-carboxylic acid is a halogenated quinoline derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The presence of a bromine atom at the 6-position offers a versatile handle for further functionalization, while the methyl and carboxylic acid groups at the 2- and 3-positions, respectively, provide additional sites for chemical modification to explore structure-activity relationships (SAR). This guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications in therapeutic development.

Core Compound Identification

CAS Number: 92513-39-8[1][2][3][4]

Molecular Formula: C₁₁H₈BrNO₂[1][2]

Molecular Weight: 266.09 g/mol [2]

Chemical Structure

Caption: 2D Structure of this compound

Synthesis and Elucidation

Synthetic Pathway Overview

A prevalent method for constructing the quinoline scaffold is the Gould-Jacobs reaction .[5] This reaction involves the condensation of a substituted aniline with an alkoxymethylenemalonate derivative, followed by thermal cyclization.[5] For the synthesis of the target compound's core, 4-bromoaniline would be a suitable starting material.[5] The resulting intermediate can then be further modified to introduce the methyl group and subsequently hydrolyzed to the carboxylic acid.

Alternatively, the synthesis of the corresponding ethyl ester, this compound ethyl ester (CAS 948289-14-3), provides a direct precursor.[6] Hydrolysis of this ester under basic or acidic conditions would yield the desired carboxylic acid.

Caption: Generalized synthetic workflow for quinoline-3-carboxylic acids.

Experimental Protocol: Hydrolysis of Ethyl Ester Precursor

This protocol describes a generalized procedure for the hydrolysis of this compound ethyl ester to the target carboxylic acid.

Materials:

-

This compound ethyl ester

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Water

-

Hydrochloric acid (HCl) (for acidification)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound ethyl ester in a suitable alcohol (e.g., ethanol).

-

Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide, to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Acidification: Carefully acidify the reaction mixture with hydrochloric acid until the pH is acidic. The carboxylic acid product should precipitate out of the solution.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Causality of Experimental Choices:

-

Choice of Base: A strong base like NaOH or KOH is used to effectively hydrolyze the ester linkage.

-

Solvent System: An alcohol/water mixture is used to ensure the solubility of both the ester starting material and the inorganic base.

-

Reflux Conditions: Heating the reaction mixture increases the rate of the hydrolysis reaction.

-

Acidification: Acidification is necessary to protonate the carboxylate salt formed during the basic hydrolysis, leading to the precipitation of the neutral carboxylic acid.

Applications in Drug Discovery and Development

The quinoline-3-carboxylic acid scaffold is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[5] While specific biological data for this compound is not extensively published, the activities of its structural analogs provide a strong rationale for its potential as a therapeutic lead compound.

Anticancer Potential

Quinoline derivatives have demonstrated notable anticancer properties. A key mechanism of action for some quinoline-3-carboxamides is the inhibition of Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR) pathway.[5] By inhibiting ATM, these compounds can sensitize cancer cells to DNA-damaging agents.

Caption: Simplified signaling pathway of ATM kinase inhibition.

Anti-inflammatory and Antibacterial Activity

Derivatives of quinoline-3-carboxylic acid have also been explored for their anti-inflammatory properties, with studies showing their ability to inhibit inflammatory mediators in cellular assays.[5] Furthermore, the quinoline core is the backbone of the widely used quinolone class of antibiotics.[5] These compounds typically target bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death.[5]

Prostaglandin F2α Inhibition

Recent studies have investigated 6-bromo-3-methylquinoline analogues as inhibitors of prostaglandin F2α (PGF2α), which is associated with preterm labor.[7] This suggests a potential application of compounds like this compound in developing tocolytic agents to prevent premature birth.[7]

Summary of Biological Activities of Structural Analogs

| Compound Class | Biological Activity | Target/Mechanism | Reference |

| Quinoline-3-carboxamide derivatives | Anticancer | ATM Kinase Inhibition | [5] |

| Quinoline-3-carboxylic acid derivatives | Anti-inflammatory | Inhibition of inflammatory mediators | [5] |

| Quinolone derivatives | Antibacterial | DNA gyrase and topoisomerase IV inhibition | [5] |

| 6-Bromo-3-methylquinoline analogues | Tocolytic (potential) | Prostaglandin F2α inhibition | [7] |

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics. Its structural features provide ample opportunities for chemical modification to optimize potency and selectivity against various biological targets. The demonstrated anticancer, anti-inflammatory, and antibacterial activities of its close analogs underscore the potential of this compound in diverse areas of drug discovery. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

Arbor Organics. This compound. Available at: [Link]

-

International Laboratory USA. This compound. Available at: [Link]

-

PubMed. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Available at: [Link]

Sources

- 1. 92513-39-8 | MFCD09787811 | this compound [aaronchem.com]

- 2. 92513-39-8 this compound AKSci CS-0063919 [aksci.com]

- 3. parchem.com [parchem.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound ethyl ester AldrichCPR 948289-14-3 [sigmaaldrich.com]

- 7. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Imperative of Physicochemical Characterization in Drug Discovery

An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-2-methylquinoline-3-carboxylic Acid

In the landscape of modern drug development, the journey from a promising molecular entity to a viable clinical candidate is paved with rigorous scientific evaluation. While biological activity is the initial spark, it is the physicochemical properties of a compound—chiefly its solubility and stability—that dictate its potential for success. These fundamental characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, its formulation feasibility, and its ultimate therapeutic efficacy and safety.

This guide focuses on This compound , a molecule belonging to the quinoline class, which is a privileged scaffold in medicinal chemistry renowned for its diverse biological activities.[1] As there is limited publicly available experimental data for this specific compound, this document serves as both a predictive analysis and a practical "how-to" guide. We will dissect the molecule's structural features to anticipate its behavior and provide robust, field-proven protocols for its empirical characterization. This approach empowers researchers to generate the critical data needed to advance their discovery programs with confidence.

Molecular Profile of this compound

To understand the solubility and stability of our target compound, we must first analyze its structure. The molecule is an assembly of functional groups, each contributing distinct physicochemical characteristics.

-

Quinoline Core: A bicyclic aromatic heterocycle, the quinoline ring system is generally planar and hydrophobic. The nitrogen atom at position 1 imparts a weak basicity (pKa of quinoline is ~4.9), allowing for potential protonation in acidic media.

-

Carboxylic Acid (-COOH) at C3: This is the dominant acidic functional group. It is a strong hydrogen bond donor and acceptor. Its ionizable nature means that the overall charge of the molecule—and thus its aqueous solubility—will be highly dependent on the pH of the environment.

-

Methyl Group (-CH₃) at C2: This small alkyl group adds steric bulk near the nitrogen and carboxylic acid, and slightly increases the molecule's lipophilicity (fat-solubility).

-

Bromo Group (-Br) at C6: The bromine atom is an electron-withdrawing group that significantly increases the molecular weight and lipophilicity of the compound, generally leading to lower aqueous solubility compared to its non-brominated analog.

Based on these features, we can predict a complex solubility profile: poor solubility at neutral and acidic pH where the carboxylic acid is protonated, but increasing solubility at basic pH as the carboxylate salt is formed.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale and Contribution of Structural Moieties |

| Molecular Formula | C₁₁H₈BrNO₂ | Derived from chemical structure. |

| Molecular Weight | ~266.09 g/mol | Calculated from the molecular formula. |

| logP (Lipophilicity) | Moderately High (Predicted: 2.5 - 3.5) | The aromatic quinoline core and bromo group increase lipophilicity. The carboxylic acid decreases it, but its effect is pH-dependent. This range is an educated estimate based on analogs.[2][3] |

| pKa (Acidic) | 3.5 - 4.5 | The carboxylic acid is the primary acidic center. Electron-withdrawing effects from the quinoline ring can influence this value. |

| pKa (Basic) | 2.0 - 3.0 | The quinoline nitrogen is weakly basic. Its basicity is reduced by the adjacent electron-withdrawing carboxylic acid group. |

| Aqueous Solubility | pH-dependent; likely low in acidic to neutral pH | The high logP and crystalline nature of similar compounds suggest low intrinsic solubility. Solubility is expected to increase significantly at pH > 6 as the carboxylate salt forms. |

A Practical Guide to Solubility Determination

Solubility is not a single value but a characteristic that must be measured under relevant conditions. In drug discovery, we distinguish between two key types of solubility: kinetic and thermodynamic.[4]

-

Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration organic stock (typically DMSO) into an aqueous buffer. It reflects the potential for a compound to precipitate under non-equilibrium conditions, common in high-throughput screening assays.[5][6]

-

Thermodynamic Solubility: This is the "true" solubility. It measures the saturation concentration of a compound in a specific solvent at equilibrium with its solid state. It is the gold-standard measurement for lead optimization and pre-formulation.[7]

Workflow 1: Kinetic Solubility Assessment

This workflow is designed for rapid, early-stage screening where compound availability is limited.

Caption: Fig. 2: Gold-standard shake-flask solubility workflow.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

Objective: To determine the equilibrium solubility of solid this compound at various pH values.

Materials:

-

This compound (solid powder, >2 mg)

-

Aqueous buffers: pH 2.0 (HCl), pH 4.5 (Acetate), pH 7.4 (Phosphate)

-

Glass vials with screw caps

-

Orbital shaker or vial rotator in a temperature-controlled chamber

-

Syringe filters (0.22 µm, PVDF or similar low-binding material)

-

HPLC-UV system

Methodology:

-

Preparation: Add an excess amount of the solid compound (e.g., ~2 mg, ensuring some remains undissolved) to separate glass vials for each pH buffer.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of each buffer to the respective vials.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in an incubator set to 25°C. Agitate for 24 hours to ensure equilibrium is reached. [8]4. Phase Separation: After incubation, let the vials stand for at least 1 hour to allow larger particles to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.

-

Causality Check: Filtration removes any remaining microscopic solid particles, which would otherwise lead to an overestimation of solubility.

-

-

Quantification: Prepare an appropriate dilution of the clear filtrate and quantify the compound's concentration using a validated HPLC-UV method.

-

Validation: Visually inspect the original vials to confirm that excess solid material remains, validating that a saturated solution was achieved.

A Practical Guide to Stability Assessment

Chemical stability determines a drug's shelf-life and ensures that the patient receives the intended dose without exposure to potentially harmful degradation products. Stability testing is highly regulated and follows guidelines from the International Council for Harmonisation (ICH), specifically guideline Q1A(R2). [9][10]

Workflow 3: Forced Degradation (Stress Testing)

The goal of forced degradation is to intentionally degrade the compound under harsh conditions to identify likely degradation products and establish a "stability-indicating" analytical method. [11]

Caption: Fig. 3: Forced degradation study workflow.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound and develop a stability-indicating HPLC method.

Materials:

-

Target compound

-

Solvents: Acetonitrile, Water (HPLC grade)

-

Stress Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Temperature-controlled ovens, photostability chamber

-

HPLC-UV-MS system

Methodology: A stock solution of the compound is prepared and subjected to the following parallel conditions. A control sample (in stock solution solvent, protected from light at 5°C) is stored alongside. The goal is to achieve 5-20% degradation.

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature (hydrolysis is often faster in base).

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Stress: Store the solid compound in an oven at 80°C. Also, heat a solution of the compound at 60°C.

-

Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.

Sample Analysis:

-

Analyze samples from each stress condition at appropriate time points (e.g., 0, 4, 8, 24 hours) using an HPLC-UV-MS method.

-

The method must be able to resolve the parent peak from all major degradation product peaks (peak purity analysis is essential).

-

The mass spectrometer is used to obtain mass information on the degradation products to help elucidate their structures.

Conclusion and Forward-Looking Strategy

The protocols detailed in this guide provide a comprehensive and robust framework for systematically evaluating the solubility and stability of this molecule. Executing these experiments is a non-negotiable step in the drug discovery process. The resulting data will be instrumental in validating its suitability for further development, guiding formulation strategies, and ensuring the integrity and safety of a potential new therapeutic agent.

References

-

PubChem. (n.d.). 6-Bromoquinoline-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

- Das, S. K., & Roy, S. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.

-

FooDB. (2019). Showing Compound 6-Methylquinoline (FDB011115). Canadian Institutes of Health Research. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2-Methylquinoline-6-carboxylic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (2023). Quinoline. Wikimedia Foundation. Retrieved January 17, 2026, from [Link]

-

International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved January 17, 2026, from [Link]

- Patil, P. O., et al. (2014). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. JETIR, 1(7).

Sources

- 1. jetir.org [jetir.org]

- 2. 6-Bromoquinoline-2-carboxylic acid | C10H6BrNO2 | CID 12386208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methylquinoline-6-carboxylic acid | C11H9NO2 | CID 604483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. asianpubs.org [asianpubs.org]

- 6. inventivapharma.com [inventivapharma.com]

- 7. evotec.com [evotec.com]

- 8. enamine.net [enamine.net]

- 9. database.ich.org [database.ich.org]

- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-2-methylquinoline-3-carboxylic acid

This guide provides a detailed technical overview of the spectroscopic characterization of 6-Bromo-2-methylquinoline-3-carboxylic acid (CAS No. 92513-39-8).[1] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers insights into the rationale behind spectroscopic methodologies, interpretation of the resulting data, and a framework for validating the molecular structure. While experimental spectra for this specific molecule are not widely available in public domains, this guide presents a robust predictive analysis based on established spectroscopic principles and data from structurally analogous compounds.

Molecular Structure and Synthetic Context

Understanding the molecular architecture is paramount to interpreting its spectroscopic signature. This compound is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry.[2] The structure features a bromine atom at the 6-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position. These features provide distinct handles for both chemical modification and spectroscopic analysis.

A plausible synthetic route, adapted from established methods like the Gould-Jacobs reaction, provides context for potential impurities and byproducts that spectroscopic analysis must be able to distinguish.[2][3]

Caption: General workflow for acquiring high-resolution mass spectra.

Conclusion

The combined application of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. While direct experimental data is sparse, the predictive analysis presented in this guide, grounded in fundamental spectroscopic principles, offers a robust framework for any researcher working with this compound. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups, and high-resolution mass spectrometry will verify the elemental composition and molecular weight with high precision. This multi-faceted approach ensures the unambiguous identification and quality assessment of this important chemical entity.

References

-

Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Available from: [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

-

SpectraBase. 6-Bromo-2-methylquinoline. Available from: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

Sources

The Pharmacological Versatility of Quinoline-3-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: The Quinoline Core as a Privileged Scaffold

The quinoline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to their investigation and development as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1] This guide provides an in-depth exploration of the biological activities of a specific, highly promising subclass: quinoline-3-carboxylic acid derivatives.

The presence of the carboxylic acid group at the 3-position is critical, influencing the molecule's electronic properties, acidity (pKa), and potential for hydrogen bonding and metal chelation.[2] These characteristics are pivotal in dictating interactions with biological targets such as enzymes and receptors, thereby underpinning their diverse therapeutic effects. This document is structured to provide researchers and drug development professionals with a comprehensive understanding of these activities, detailing the underlying mechanisms of action, summarizing key quantitative data, and providing robust, field-proven experimental protocols for their evaluation.

Anticancer Activity: Targeting Malignant Proliferation

Quinoline-3-carboxylic acid derivatives have emerged as potent antiproliferative agents, exerting their effects through multiple mechanisms that disrupt cancer cell survival and propagation.[3] Their efficacy has been demonstrated across a range of cancer cell lines, including breast (MCF-7), leukemia (K562), and hepatocellular carcinoma (HepG2).[1][4]

Mechanisms of Anticancer Action

The anticancer effects of these derivatives are not monolithic; they engage several critical cellular pathways to induce cell death and halt proliferation.

-

Induction of Intrinsic Apoptosis: A primary mechanism is the upregulation of the intrinsic (mitochondrial) apoptosis pathway.[1] These compounds can modulate the expression of key apoptotic proteins, such as increasing the levels of the pro-apoptotic protein Bax and the executioner Caspase-7, leading to programmed cell death.[4] Some derivatives may also function as DNA minor groove-binding agents, interfering with DNA replication and transcription, which can trigger an apoptotic response.[5]

-

Enzyme Inhibition: A significant strategy employed by these derivatives is the inhibition of kinases crucial for cancer cell signaling and survival.

-

VEGFR-2 Inhibition: Certain quinoline-3-carboxamide derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking this receptor, the compounds can stifle the formation of new blood vessels required for tumor growth and metastasis.[4]

-

Protein Kinase CK2 Inhibition: Casein Kinase 2 (CK2) is a protein kinase that is often overexpressed in cancer and promotes cell growth and survival. Specific derivatives of quinoline-3-carboxylic acid have been identified as effective inhibitors of CK2, with IC50 values in the low micromolar range.

-

Other Kinases: The versatile quinoline scaffold allows for the design of inhibitors against other critical cancer-related kinases, including EGFR and PI3K/mTOR.[6][7]

-

Quantitative Data: Antiproliferative Potency

The cytotoxic potential of these derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-3-carboxylate | K562 (Leukemia) | 0.28 | [1] |

| Quinoline-3-carboxylate | MCF-7 (Breast) | 0.33 | [1] |

| 4-Oxoquinoline-3-carboxamide | HepG2 (Liver) | 0.88 - 4.60 | [4] |

| 4-Oxoquinoline-3-carboxamide | ACP-03 (Gastric) | < 5.18 | [8] |

| 2-Aminoquinoline-3-carboxylic acid | (Protein Kinase CK2) | 0.65 - 18.2 |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.[9]

Causality: This protocol is selected for its reliability, high throughput, and direct correlation between mitochondrial activity and cell viability. A reduction in the purple formazan signal in treated cells compared to untreated controls indicates a loss of viability, either through cytotoxicity or cytostatic effects.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells (e.g., MCF-7, K562) to ~80% confluency.

-

Trypsinize and resuspend cells in fresh culture medium.

-

Seed 1 x 10⁴ cells per well in a 96-well flat-bottom plate in a final volume of 100 µL.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[10]

-

-

Compound Treatment:

-

Prepare a stock solution of the quinoline-3-carboxylic acid derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in serum-free culture medium to achieve a range of final concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for a vehicle control (medium with DMSO) and a no-cell background control (medium only).[10]

-

Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[11]

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[12]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and use non-linear regression analysis to determine the IC50 value.

-

Antimicrobial Activity: Combating Bacterial Pathogens

Derivatives of quinoline-3-carboxylic acid have a long-standing history as antimicrobial agents, forming the backbone of the quinolone class of antibiotics. Their activity spans both Gram-positive and Gram-negative bacteria.[13][14][15]

Mechanism of Antimicrobial Action

The primary mechanism involves the inhibition of key bacterial enzymes responsible for DNA replication and repair.

-

Inhibition of DNA Gyrase and Topoisomerase IV: Quinolones target bacterial DNA gyrase (a type II topoisomerase) in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. These enzymes are essential for introducing negative supercoils into DNA and for separating interlinked daughter chromosomes during cell division. By binding to the enzyme-DNA complex, the derivatives stabilize it, leading to double-strand DNA breaks and subsequent cell death. Molecular docking studies suggest that these compounds can bind favorably to the fluoroquinolone binding site of the GyrA subunit. Hybrid molecules linking the quinoline core to a quinolone fragment have been designed to create dual-target agents against both bacterial LptA and Topoisomerase IV proteins.[16]

Quantitative Data: Antimicrobial Potency

The in vitro potency of antimicrobial agents is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinolone Hybrid (5d) | S. aureus (MRSA) | 0.25 | [17] |

| Quinolone Hybrid (5d) | E. coli | 0.125 | [17] |

| Coumarin-Quinoline Hybrid | Xoo | 11.05 | [18] |

| Coumarin-Quinoline Hybrid | Aac | 8.05 | [18] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

This method is a standardized, simple, and cost-effective technique for determining the susceptibility of bacterial isolates to antimicrobial agents.[2] It relies on the diffusion of the antimicrobial compound from an impregnated paper disk into an agar medium inoculated with the test bacterium.[19]

Causality: The Kirby-Bauer method is chosen for its ability to provide a qualitative but standardized assessment of susceptibility. The diameter of the zone of inhibition, where bacterial growth is prevented, correlates with the MIC and provides a clear visual indication of the compound's efficacy. Mueller-Hinton agar is the standard medium as it has good reproducibility and does not inhibit common antibiotics like sulfonamides.[20]

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of the test bacterium from an 18-24 hour culture plate.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19]

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess liquid by pressing the swab against the inside of the tube.

-

Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn. Rotate the plate 60 degrees and repeat the streaking twice more to ensure complete coverage.[19]

-

Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

-

-

Disk Application:

-

Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of the test compound.

-

Using sterile forceps, place the disks onto the inoculated agar surface, ensuring firm contact.[20]

-

Space the disks at least 24 mm apart from center to center to prevent overlapping of inhibition zones.

-

-

Incubation:

-

Invert the plates and incubate them at 35°C ± 2°C for 16-18 hours.[19]

-

-

Result Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters (mm) using a ruler or caliper.[20]

-

The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized charts (e.g., from CLSI guidelines), though for novel compounds, the diameter itself is the primary data point.

-

Anti-Inflammatory and Antiviral Activities

Beyond their anticancer and antimicrobial properties, quinoline-3-carboxylic acid derivatives also exhibit significant potential as anti-inflammatory and antiviral agents, often by targeting host-cell enzymes.

Anti-Inflammatory Activity: Modulation of the Inflammatory Cascade

Several derivatives have demonstrated impressive anti-inflammatory properties, comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[21]

-

Mechanism of Action: The primary anti-inflammatory mechanism is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[22] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[23] By blocking this pathway, the derivatives can effectively reduce the inflammatory response. Some compounds show high selectivity for COX-2, which is advantageous as COX-2 is primarily induced at sites of inflammation, whereas COX-1 is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa.[23]

-

Experimental Evaluation: A common in vitro model involves using murine macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The efficacy of the test compounds is then measured by their ability to reduce the production of inflammatory markers like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[24][25]

Antiviral Activity: Targeting Host-Cell Machinery

A promising strategy for broad-spectrum antiviral therapy is to target host-cell factors that are essential for viral replication, thereby reducing the likelihood of viral resistance.

-

Mechanism of Action: Quinoline carboxylic acids have been identified as inhibitors of the host enzyme dihydroorotate dehydrogenase (DHODH).[26] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which produces the building blocks (uridine and cytidine) necessary for both DNA and RNA synthesis.[13] RNA viruses, in particular, are highly dependent on this pathway for the rapid synthesis of their genomes. By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, effectively starving the virus of the raw materials needed for replication.[13][27]

-

Experimental Evaluation: The antiviral efficacy is commonly assessed using a plaque reduction assay. This "gold standard" method quantifies the ability of a compound to reduce the formation of viral plaques (localized areas of cell death) in a monolayer of host cells.[28] The 50% effective concentration (EC50) is determined as the concentration of the compound that reduces the number of plaques by 50%.

Sources

- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. clyte.tech [clyte.tech]

- 11. static.igem.wiki [static.igem.wiki]

- 12. broadpharm.com [broadpharm.com]

- 13. Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. hardydiagnostics.com [hardydiagnostics.com]

- 20. microbenotes.com [microbenotes.com]

- 21. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Role of 6-Bromo-2-methylquinoline-3-carboxylic acid as a Versatile Intermediate in Medicinal Chemistry

This in-depth technical guide explores the synthesis, reactivity, and strategic applications of 6-Bromo-2-methylquinoline-3-carboxylic acid, a key heterocyclic building block in modern drug discovery. This document is intended for researchers, medicinal chemists, and professionals in pharmaceutical development, providing a comprehensive overview of its utility as a versatile chemical intermediate for the synthesis of novel therapeutic agents.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Its rigid, bicyclic aromatic structure provides a unique three-dimensional framework that can be readily functionalized to modulate biological activity. Derivatives of quinoline have demonstrated significant potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[2][3] The strategic placement of various substituents on the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

Physicochemical Properties of this compound

This compound is a solid organic compound with the empirical formula C₁₁H₈BrNO₂. The presence of the bromine atom at the 6-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position provides three distinct points for chemical modification, making it a highly valuable intermediate for combinatorial chemistry and the generation of diverse compound libraries.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈BrNO₂ | - |

| Molecular Weight | 266.09 g/mol | - |

| Appearance | Solid (predicted) | - |

| Key Functional Groups | Carboxylic Acid, Bromine, Methyl, Quinoline | - |

Synthesis of this compound: A Proposed Pathway

A proposed synthetic scheme starting from 4-bromoaniline is outlined below. This method is an adaptation of the Gould-Jacobs reaction, which is a reliable method for the synthesis of 4-hydroxyquinolines that can be further modified.[4][5]

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 3-((4-bromophenyl)amino)but-2-enoate

-

To a round-bottom flask, add 4-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux, with continuous removal of water using a Dean-Stark apparatus.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Cool the reaction mixture and remove the excess ethyl acetoacetate under reduced pressure. The crude product can be used in the next step without further purification.

Causality: The acid catalyst protonates the carbonyl oxygen of ethyl acetoacetate, making it more electrophilic and facilitating the nucleophilic attack by the aniline nitrogen. The removal of water drives the equilibrium towards the formation of the enamine product.

Step 2: Synthesis of 6-Bromo-4-hydroxy-2-methylquinoline

-

Add the crude ethyl 3-((4-bromophenyl)amino)but-2-enoate to a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to a high temperature (typically 250-260 °C) to induce thermal cyclization.[6]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry to obtain 6-bromo-4-hydroxy-2-methylquinoline.

Causality: The high temperature provides the necessary activation energy for the intramolecular electrophilic aromatic substitution reaction, leading to the formation of the quinoline ring.

Step 3: Synthesis of 6-Bromo-4-chloro-2-methylquinoline

-

To a flask, add 6-bromo-4-hydroxy-2-methylquinoline and an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux.

-

Monitor the reaction by TLC.

-

After the reaction is complete, carefully pour the mixture onto crushed ice to quench the excess POCl₃.

-

Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-bromo-4-chloro-2-methylquinoline.

Causality: Phosphorus oxychloride is a strong dehydrating and chlorinating agent that converts the hydroxyl group at the 4-position into a chloro group, which is a good leaving group for subsequent nucleophilic substitution reactions.

Step 4: Synthesis of this compound (Hypothetical)

-

This step is more speculative and would require optimization. A potential route involves a Grignard reaction or lithiation followed by carboxylation.

-

React 6-bromo-4-chloro-2-methylquinoline with magnesium turnings in dry THF to attempt the formation of a Grignard reagent at the 4-position. Alternatively, a halogen-metal exchange using n-butyllithium at low temperature could be employed.

-

Bubble dry carbon dioxide gas through the solution of the organometallic intermediate.

-

Quench the reaction with an acidic aqueous solution (e.g., dilute HCl).

-

Extract the product with an appropriate organic solvent, dry, and purify by crystallization or chromatography.

Causality: The organometallic intermediate acts as a strong nucleophile that attacks the electrophilic carbon of CO₂, forming a carboxylate salt. Acidic workup then protonates the salt to yield the desired carboxylic acid.

Role as a Chemical Intermediate: Key Transformations

The true value of this compound lies in its potential for diversification through reactions at its three functional handles.

Amide Bond Formation

The carboxylic acid group at the 3-position is a prime site for amide bond formation, a crucial reaction in the synthesis of bioactive molecules. Standard peptide coupling reagents can be employed for this transformation.[7][8]

Caption: General scheme for amide bond formation.

Experimental Protocol: Amide Coupling

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM).

-

Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator like Hydroxybenzotriazole (HOBt) (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Perform an aqueous workup to remove the coupling byproducts and purify the resulting amide by column chromatography or crystallization.

Causality: The coupling agent activates the carboxylic acid by forming a highly reactive intermediate, which is then readily attacked by the nucleophilic amine to form the stable amide bond.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 6-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10] This allows for the introduction of a wide variety of aryl or heteroaryl substituents, significantly expanding the chemical space of accessible derivatives.

Caption: Suzuki-Miyaura cross-coupling at the 6-position.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (or its corresponding ester for better solubility and to avoid interference from the acidic proton) (1 equivalent), the desired aryl or heteroaryl boronic acid (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3 equivalents).

-

Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water or toluene/water).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the appropriate temperature (usually 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Causality: The palladium catalyst undergoes oxidative addition into the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond and regenerate the active catalyst.

Applications in Drug Discovery and Pharmacological Potential

Derivatives of 2-methylquinoline-3-carboxylic acids have shown promise in various therapeutic areas. The structural modifications enabled by using this compound as an intermediate can lead to compounds with enhanced potency and selectivity.

-

Anticancer Activity: Many quinoline derivatives exhibit anticancer properties by targeting various cellular pathways. For instance, quinoline-3-carboxamide derivatives have been investigated as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response.[11] The ability to introduce diverse substituents at the 6-position via Suzuki coupling could lead to the discovery of novel kinase inhibitors.

-

Anti-inflammatory and Analgesic Effects: Substituted quinazolinones, which share a similar bicyclic core, derived from 2-methyl precursors have demonstrated significant anti-inflammatory and analgesic activities.[11] By analogy, derivatives of this compound could be explored for similar properties.

-

Antibacterial and Antiviral Properties: The quinoline scaffold is the backbone of the widely used quinolone class of antibiotics.[11] Furthermore, various quinoline derivatives have been investigated for their antiviral activities.[1] The functional handles on the title compound allow for the synthesis of novel analogs to explore new antibacterial and antiviral agents.

Conclusion

This compound represents a strategically important and versatile intermediate for the synthesis of a wide range of novel heterocyclic compounds with significant potential in drug discovery. Its three distinct functional groups—the carboxylic acid, the bromine atom, and the methyl group—provide a platform for extensive chemical derivatization through well-established synthetic methodologies. The ability to generate diverse libraries of compounds based on this scaffold will undoubtedly facilitate the discovery of new therapeutic agents with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers dedicated to leveraging the therapeutic potential of this important class of molecules.

References

-

Wikipedia. (2023, November 28). Gould–Jacobs reaction. Retrieved January 17, 2026, from [Link]

-

Advanced Journal of Chemistry, Section A. (2021). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved January 17, 2026, from [Link]

- Sabour, R., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1878-1881.

- Alagarsamy, V., et al. (2011). Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones. Indian Journal of Pharmaceutical Sciences, 73(5), 532-538.

- Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.

- Siqueira, E. P., et al. (2018). Synthesis and Antiplasmodial Activity of 2-Methyl-3-Carboxyl-Naphtho [2,3-b] Furan Quinone Derivatives. Journal of Medicinal Chemistry and Drug Design, 1(2).

-

YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved January 17, 2026, from [Link]

- Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 25684-25689.

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved January 17, 2026, from [Link]

- National Center for Biotechnology Information. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Journal of Medicinal Chemistry, 64(22), 16485-16524.

- National Center for Biotechnology Information. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design.

- National Center for Biotechnology Information. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.

- National Center for Biotechnology Information. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 4(26), 21959-21970.

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 17, 2026, from [Link]

- El-Sayed, O. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410.

- National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 975.

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 17, 2026, from [Link]

- ResearchGate. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III).

-

YouTube. (2023, March 10). Amide formation from carboxylic acid derivatives. Retrieved January 17, 2026, from [Link]

- MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 123.

-

Chemistry Stack Exchange. (2014, November 24). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?. Retrieved January 17, 2026, from [Link]

-

YouTube. (2021, September 23). Suzuki reaction example. Retrieved January 17, 2026, from [Link]

- R. G. Gould, W. A. Jacobs, J. Am. Chem. Soc. 61, 2890 (1939). Gould-Jacobs Reaction.

Sources

- 1. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents [patents.google.com]

- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iipseries.org [iipseries.org]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. ablelab.eu [ablelab.eu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. One moment, please... [chemistrysteps.com]

- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

Part 1: Foundational Analysis - Unveiling the Intrinsic Properties with Density Functional Theory (DFT)

An In-Depth Technical Guide to the Theoretical and Molecular Modeling of 6-Bromo-2-methylquinoline-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive framework for the computational investigation of this compound, a molecule of significant interest in medicinal chemistry. As a Senior Application Scientist, my objective is to present not just a series of protocols, but a validated, logical narrative that explains the causality behind each computational choice, empowering researchers to apply these methodologies to their own work. We will progress from the quantum mechanical characterization of the isolated molecule to its simulated interactions within a biological system.

The quinoline scaffold is a cornerstone in drug discovery, with its derivatives showing a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The specific compound, this compound, and its analogs are key intermediates in synthesizing diverse bioactive molecules.[5] Our initial goal is to build a robust understanding of its fundamental electronic and structural properties. For this, Density Functional Theory (DFT) is the tool of choice, offering an optimal balance of computational accuracy and efficiency for a molecule of this size.[6]

1.1: The Rationale for DFT

DFT calculations allow us to predict a molecule's optimized geometry, vibrational frequencies, electronic structure, and reactivity descriptors. We select the B3LYP functional with a 6-311++G(d,p) basis set. This combination is a well-established standard for organic molecules because the B3LYP functional accurately models electron correlation, while the triple-zeta basis set, augmented with diffuse (+) and polarization (d,p) functions, is crucial for correctly describing the electron distribution in a system containing heteroatoms (N, O) and a halogen (Br).[6][7]

1.2: Experimental Protocol - A DFT Workflow

The following workflow outlines the systematic approach to DFT calculations. Each step builds upon the last, ensuring the final data is derived from a true and stable molecular state.

Caption: A validated workflow for DFT analysis of a small organic molecule.

Step-by-Step Methodology:

-

Structure Generation: An initial 3D structure of this compound is built using molecular editing software.

-

Geometry Optimization: This structure is then fully optimized without constraints using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.

-

Frequency Calculation: A frequency analysis is performed on the optimized geometry at the same level of theory. The absence of any imaginary (negative) frequencies is a critical validation step, confirming the structure is at a true energy minimum.[7]

-

Data Extraction: From the validated structure, we extract key electronic properties.

1.3: Data Presentation - Predicting Chemical Reactivity

The Frontier Molecular Orbitals (HOMO and LUMO) are central to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests the molecule is more reactive. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Table 1: Predicted Electronic Properties via DFT

| Property | Description | Predicted Outcome for this compound |

| HOMO Energy | Highest Occupied Molecular Orbital; relates to electron-donating ability. | The HOMO is expected to be localized primarily on the electron-rich quinoline ring system. |

| LUMO Energy | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | The LUMO is likely distributed across the carboxylic acid group and the heterocyclic ring. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A moderate gap is anticipated, suggesting a stable but reactive molecule suitable for biological interactions. |

| MEP Analysis | Molecular Electrostatic Potential; maps charge distribution. | Strong negative potential (red) is expected around the carboxylic acid oxygens and the quinoline nitrogen, indicating sites for electrophilic attack or hydrogen bonding. Positive potential (blue) will be found on the carboxylic acid hydrogen. |

Part 2: Simulating Biological Interactions - Molecular Docking and Dynamics

With a validated understanding of the molecule's intrinsic properties, we can now model its interactions with a biological target, a critical step in drug development. This is where we bridge the gap from theoretical chemistry to practical pharmacology.

2.1: The Rationale for Molecular Docking

Molecular docking predicts the preferred orientation of a ligand within a protein's active site and estimates its binding affinity.[8] It is an indispensable tool for hypothesis-driven drug design, allowing us to visualize key interactions (hydrogen bonds, hydrophobic contacts, etc.) that contribute to binding.[9][10]

2.2: Experimental Protocol - A Validated Docking Workflow

This protocol uses a "re-docking" step for validation. By docking the original co-crystallized ligand back into the protein's active site, we can calculate the Root Mean Square Deviation (RMSD). An RMSD value < 2.0 Å confirms that the docking parameters can accurately reproduce the known binding mode.[9]

Caption: A self-validating workflow for molecular docking studies.

Step-by-Step Methodology:

-

Receptor Preparation: Obtain a crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

-

Ligand Preparation: Use the energy-minimized structure of this compound from the DFT calculations.

-

Docking Execution: Perform the docking using software like AutoDock Vina. Define a grid box encompassing the active site of the protein.[9]

-

Pose Analysis: Analyze the resulting binding poses. The top-ranked poses, based on their scoring function (binding energy), are visually inspected to identify crucial intermolecular interactions with amino acid residues in the active site.[8]

2.3: Beyond the Static View - Molecular Dynamics (MD) Simulation

While docking provides a valuable static snapshot, MD simulations offer a dynamic view of the ligand-protein complex over time. An MD simulation tracks the movements of every atom, allowing us to assess the stability of the binding pose and the flexibility of the complex in a simulated aqueous environment.

Key MD Analysis Metrics:

-

Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand from their initial positions. A stable, plateauing RMSD curve indicates the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.

-

Interaction Analysis: Monitors the persistence of key interactions (like hydrogen bonds) identified during docking throughout the simulation, confirming their stability.

Part 3: Synthesis and Conclusion

The integrated computational approach detailed in this guide provides a powerful, multi-layered strategy for characterizing this compound. By starting with DFT, we establish a reliable model of the molecule's intrinsic physicochemical properties. This informed model then serves as the input for molecular docking and MD simulations, allowing for a robust prediction of its biological interaction potential.

This in-silico analysis provides a strong rationale for its synthesis and subsequent experimental validation. The insights gained—from predicted reactivity hotspots to specific amino acid interactions—are invaluable for guiding future lead optimization efforts and accelerating the drug discovery pipeline for this promising class of quinoline derivatives.[11][12]

References

-

Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

-

Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

-

Olasunkanmi, A. F., et al. (2017). Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug. ResearchGate. [Link]

-

Nishimura, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

-

Arjunan, V., et al. (2015). Molecular structure and vibrational assignment of 2-,4-,6-methylquinoline by density functional theory (DFT) and ab initio Hartree-Fock (HF) calculations. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromoquinoline-2-carboxylic acid. PubChem. [Link]

-

Abdallah, H. H., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

-

Anonymous. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC. [Link]

-

Anonymous. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. [Link]

-

Atac, A., et al. (2019). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. ResearchGate. [Link]

-

Abdel-Sattar, A. A. M., et al. (2022). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. ResearchGate. [Link]

-

Villa-Pulgarin, J. A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]

-

Anonymous. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. [Link]

-

Sharma, Dr. A. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

-

Udoh, I. P., et al. (2024). Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate. Organic and Medicinal Chemistry International. [Link]

-

El-Guesmi, N., et al. (2024). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. [Link]

-

Singh, V., et al. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Semantic Scholar. [Link]

-

Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

-

Anonymous. (n.d.). Recent Studies of Antioxidant Quinoline Derivatives. ResearchGate. [Link]

-

Chithambarabanu, T., et al. (2020). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC. [Link]

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. noveltyjournals.com [noveltyjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]